1,3-Bis(3-formylphenoxy)propane
Overview
Description
1,3-Bis(3-formylphenoxy)propane is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of two formyl groups attached to phenoxy groups, which are further connected by a propane chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-formylphenoxy)propane can be synthesized from 3-hydroxybenzaldehyde and 1,3-propanediol. The reaction typically involves the formation of an ether linkage between the phenolic hydroxyl group of 3-hydroxybenzaldehyde and the hydroxyl groups of 1,3-propanediol . The reaction conditions often include the use of a dehydrating agent to facilitate the etherification process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-formylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1,3-Bis(3-carboxyphenoxy)propane.
Reduction: 1,3-Bis(3-hydroxyphenoxy)propane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Bis(3-formylphenoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials due to its reactive formyl groups.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-formylphenoxy)propane largely depends on its formyl groups, which can participate in various chemical reactions. These formyl groups can act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form bonds with other molecules, leading to the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trimethylsiloxy)propane: Similar in structure but with trimethylsiloxy groups instead of formyl groups.
1,3-Bis(2-methylimidazolyl)propane: Contains imidazole rings instead of phenoxy groups.
Uniqueness
1,3-Bis(3-formylphenoxy)propane is unique due to its formyl groups, which provide distinct reactivity compared to similar compounds
Properties
IUPAC Name |
3-[3-(3-formylphenoxy)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-14-4-1-6-16(10-14)20-8-3-9-21-17-7-2-5-15(11-17)13-19/h1-2,4-7,10-13H,3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIKEJAETJNNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571173 | |
Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141032-56-6 | |
Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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